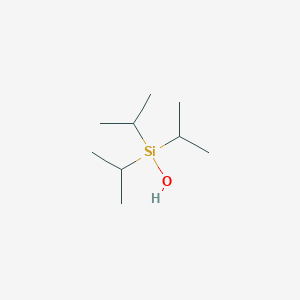

Triisopropylsilanol

Vue d'ensemble

Description

Triisopropylsilanol (TIPS) is an organic compound with a molecular formula of C9H21SiO2. It is a colorless liquid with a slightly sweet odor and is soluble in water, alcohol, and ether. TIPS is a silanol, which is a type of alcohol that contains a silicon atom in its structure. It is used in a variety of applications, including as a surfactant, emulsifier, and lubricant. It is also used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

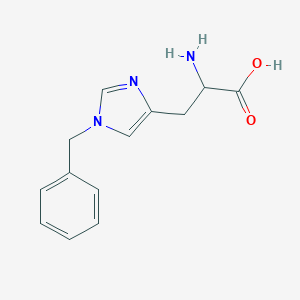

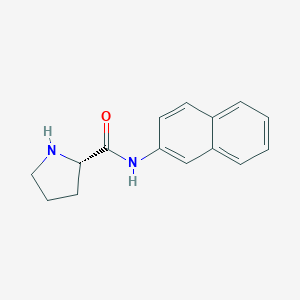

Peptide Synthesis

Triisopropylsilanol is used as a protecting group in peptide synthesis . In peptide synthesis, protecting groups are used to prevent unwanted side reactions from occurring. Triisopropylsilanol can protect certain functional groups in the peptide chain, allowing for the selective synthesis of the desired peptide.

Selective Reduction of Anomeric C-phenyl Ketals

Triisopropylsilanol is used as a reducing agent for the selective reduction of anomeric C-phenyl ketals . This is particularly useful in the synthesis of complex organic molecules where selective reduction is required.

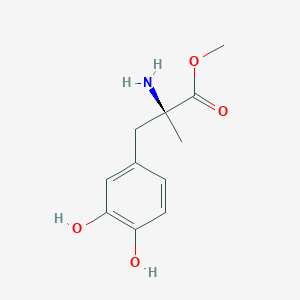

Selective Silylation of Primary Hydroxyl Groups

Triisopropylsilanol is used in the selective silylation of primary hydroxyl groups without affecting the secondary hydroxyl group . This selectivity is crucial in the synthesis of complex organic molecules where only specific functional groups need to be modified.

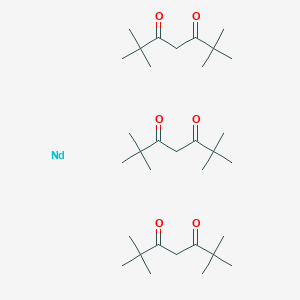

Organosilicon Reagents

Triisopropylsilanol is classified as an organosilicon reagent . Organosilicon reagents are used in a wide range of chemical reactions, including coupling reactions, cross-coupling reactions, and C-H activation reactions.

Material Science

Due to its unique properties, Triisopropylsilanol can be used in material science for the development of new materials. Its properties such as refractive index , boiling point , and density make it a potential candidate for various applications in material science.

Mécanisme D'action

Target of Action

Triisopropylsilanol is an organosilicon compound . It primarily targets peptide groups during peptide synthesis . It acts as a scavenger, interacting with peptide groups that are being removed from the peptide sequence during the global deprotection process .

Mode of Action

Triisopropylsilanol interacts with its targets by scavenging carbocations formed in the deprotection of a peptide . It can act as a hydride donor in acidic conditions , which allows it to effectively scavenge these carbocations .

Biochemical Pathways

It is known that it plays a role in the synthesis of organic compounds . As a scavenger in peptide synthesis, it likely affects the pathways related to protein synthesis and modification .

Pharmacokinetics

Its physical properties such as its density (0878 g/mL at 25 °C) and boiling point (196 °C/750 mmHg) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The primary result of Triisopropylsilanol’s action is the effective reduction of surface tension of liquids, as it functions as a surfactant . It also serves as an emulsifier and lubricant . In peptide synthesis, it aids in the removal of peptide groups from the peptide sequence .

Action Environment

The action, efficacy, and stability of Triisopropylsilanol can be influenced by environmental factors. For instance, it can act as a hydride donor in acidic conditions . .

Propriétés

IUPAC Name |

hydroxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNNNLJCDJBERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339192 | |

| Record name | Triisopropylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17877-23-5 | |

| Record name | 1,1,1-Tris(1-methylethyl)silanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17877-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Tris(1-methylethyl)silanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6NW8LDH57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

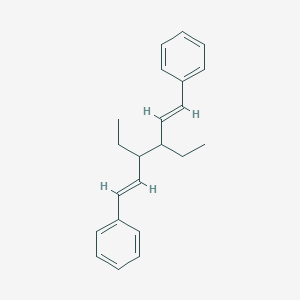

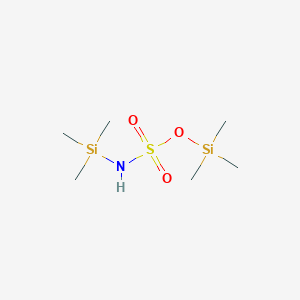

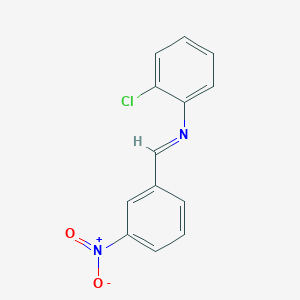

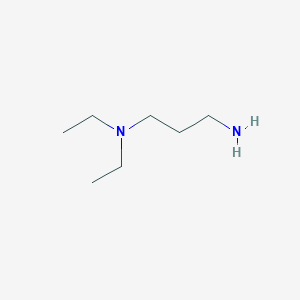

Feasible Synthetic Routes

Q & A

Q1: What makes Triisopropylsilanol unique compared to traditional phase-transfer catalysts in dehydrohalogenation reactions?

A1: While the provided abstracts don't delve into specific comparisons with other catalysts, they highlight Triisopropylsilanol as a "new type" of phase-transfer catalyst for dehydrohalogenation. [, ] This suggests it may offer advantages in terms of reaction efficiency, selectivity, or milder reaction conditions compared to traditional options. Further research is needed to fully elucidate these potential benefits.

Q2: Are there any details available about the reaction conditions where Triisopropylsilanol is effective as a phase-transfer catalyst?

A2: Unfortunately, the provided abstracts lack details about specific reaction conditions, yields, or substrate scope for Triisopropylsilanol-catalyzed dehydrohalogenations. [, ] To gain a comprehensive understanding of its effectiveness, further research publications exploring these aspects are necessary.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)